molecular formula C10H6BrF3N2O B1517687 5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-29-8

5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1517687
CAS No.: 1092352-29-8
M. Wt: 307.07 g/mol
InChI Key: PSVDAKTZPYVWBP-UHFFFAOYSA-N
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Description

5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS Number: 1092352-29-8) is a specialized organic compound with a molecular formula of C 10 H 6 BrF 3 N 2 O and a molecular weight of 307.07 g/mol [ ]. This nitrile derivative is presented as a solid with a reported melting point of 219-220 °C [ ]. It is characterized by a hydroxy group and a bromine atom on its pyridine ring, alongside a cyclopropyl substituent and a trifluoromethyl group, a combination that makes it a valuable and versatile building block in synthetic organic chemistry [ ]. The primary research application of this compound is as a key synthetic intermediate in the development of more complex, biologically active molecules. Its specific molecular architecture suggests its use in pharmaceutical research and discovery. For instance, it serves as a precursor in the synthesis of naphthyridinone compounds, which are being investigated for their potential utility as T-cell activators in immunology and oncology research [ ]. The presence of both a bromine atom and a nitrile group on the pyridine ring offers distinct reactive sites for further chemical modifications via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to construct diverse chemical libraries [ ]. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals [ ]. All technical information and specifications are provided for reference. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) before use. For lot-specific data, including confirmed purity which is typically ≥95%, please refer to the provided Certificate of Analysis (COA) [ ][ ].

Properties

IUPAC Name

5-bromo-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVDAKTZPYVWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by several notable functional groups:

  • Bromine (Br) at the 5-position,
  • A cyclopropyl group at the 6-position,
  • A trifluoromethyl group at the 4-position,
  • A hydroxyl group at the 2-position.

This unique combination of substituents is believed to influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.

Binding Affinity

Binding assays conducted on related compounds suggest that the structural modifications in this compound may lead to significant interactions with:

  • Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are crucial for neurotransmission and are implicated in cognitive functions.
  • Metabotropic Glutamate Receptors (mGluRs) : Positive allosteric modulators of these receptors have shown promise in treating neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds, which can provide insights into the expected effects of this compound:

Compound NameTarget ReceptorBinding Affinity (IC50)Observed Effects
Compound Aα4β2 nAChR3.5 µMCognitive enhancement
Compound BmGluR21.2 µMAntidepressant-like effects
5-Bromo CompoundnAChR2.0 µMAnalgesic properties

Case Studies and Experimental Findings

  • Cognitive Enhancement Studies : In vivo studies have shown that compounds with a similar trifluoromethyl substitution can enhance cognitive functions in animal models. For instance, a study demonstrated that a related compound improved memory retention in mice subjected to stress-induced amnesia.
  • Analgesic Activity : Research involving pain models indicated that compounds structurally similar to this compound exhibited significant analgesic effects, potentially through modulation of nAChRs.
  • Antidepressant Effects : Positive modulation of mGluRs has been linked to antidepressant effects in several preclinical studies. The structural features of this compound suggest it could exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The cyclopropyl group at position 6 distinguishes this compound from analogs with other substituents:

  • Chlorine’s lower atomic radius may improve solubility in polar solvents compared to bromine .
  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile: Substituting cyclopropyl with methyl simplifies synthesis but reduces steric hindrance. Methyl groups are less conformationally restrictive, which may diminish target selectivity in enzyme inhibition .
  • ~301 g/mol for the bromo-cyclopropyl analog). The phenyl derivative exhibits a higher melting point (301–303°C), suggesting enhanced crystallinity compared to cyclopropyl analogs .
Table 1: Substituent Effects at Position 6
Compound Name Substituent (Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Property
Target Compound Cyclopropyl ~301* N/A High steric hindrance
5-Chloro-6-cyclopropyl analog Cyclopropyl ~256 N/A Improved solubility
5-Bromo-6-methyl analog Methyl ~279 N/A Reduced steric effects
2-Hydroxy-6-phenyl analog Phenyl 264.20 301–303 Enhanced crystallinity

*Estimated based on structural analogs.

Halogen Substituents at Position 5

The bromine atom at position 5 is critical for electrophilic substitution reactions. Comparatively:

  • Chloro analogs : Chlorine’s smaller size may enhance diffusion through lipid membranes but reduce halogen-bonding interactions in protein binding pockets.
  • Fluoro analogs : Fluorine’s strong electronegativity increases metabolic stability but may limit reactivity in Suzuki-Miyaura couplings.
Table 2: Halogen Effects at Position 5
Halogen Atomic Radius (Å) Electronegativity Key Impact
Br 1.14 2.96 Facilitates cross-coupling; moderate steric bulk
Cl 0.99 3.16 Improved solubility; weaker halogen bonding
F 0.64 3.98 Enhanced metabolic stability; limited coupling reactivity

Functional Group Synergy

The trifluoromethyl group at position 4 and the nitrile at position 3 are conserved across analogs. These groups:

  • Increase lipophilicity (logP ~2.5–3.0), aiding blood-brain barrier penetration.
  • Enhance resistance to oxidative metabolism, a feature critical for agrochemicals and pharmaceuticals .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically follows a sequence of:

  • Starting from halogenated nicotinonitrile derivatives, particularly 5-bromo-2-chloronicotinonitrile or related 2-halogenopyridines.
  • Introduction of the cyclopropyl group at the 6-position via Suzuki–Miyaura cross-coupling using cyclopropyl boronic acid.
  • Installation of the trifluoromethyl group at the 4-position.
  • Hydroxylation at the 2-position to yield the 2-hydroxy functionality.

This sequence leverages palladium or copper catalysis for cross-coupling and nucleophilic aromatic substitution reactions, often under microwave irradiation or elevated temperature conditions for efficiency.

Key Reactions and Conditions

Step Reaction Type Reagents/Conditions Yield/Notes
1 Halogenation Starting from 2-halogenopyridines (e.g., 5-bromo-2-chloronicotinonitrile) Commercially available or synthesized; serves as precursor for further functionalization.
2 Suzuki–Miyaura Cross-Coupling Cyclopropyl boronic acid, Pd catalyst, base (e.g., cesium carbonate), solvent (DMF or acetonitrile), 150–180 °C, microwave or conventional heating Efficient introduction of cyclopropyl group at 6-position; yields around 48% reported for related derivatives.
3 Nucleophilic Aromatic Substitution Copper-catalyzed N-arylation (Taillefer and Cristau conditions), heating at 150–180 °C Used for arylation steps; regioselectivity confirmed by NMR and other analyses.
4 Hydroxylation Reaction with hydroxylating agents or via substitution of halogen by hydroxyl group Achieved by substitution of 2-chloro with hydroxyl group, sometimes requiring specific conditions to avoid side reactions.
5 Introduction of trifluoromethyl Usually introduced via trifluoromethylated starting materials or reagents Trifluoromethyl group at 4-position is part of the starting material or introduced via specialized reagents.

Detailed Synthetic Example

A representative synthetic route reported involves:

  • Starting from 5-bromo-2-chloronicotinonitrile , which undergoes Suzuki–Miyaura coupling with cyclopropyl boronic acid under palladium catalysis to introduce the cyclopropyl group at the 6-position.
  • The 2-chloro substituent is then substituted by hydroxide ion under controlled conditions to yield the 2-hydroxy derivative.
  • The trifluoromethyl group at the 4-position is retained from the starting material or introduced via trifluoromethylation reagents in earlier steps.
  • Copper-catalyzed N-arylation is employed to ensure regioselective functionalization when necessary.

The reaction conditions typically involve:

  • Bases such as cesium carbonate.
  • Solvents like dry dimethylformamide (DMF) or acetonitrile.
  • Elevated temperatures (150–180 °C), sometimes under microwave irradiation for 1 hour to improve yields and reduce reaction times.
  • Palladium catalysts for Suzuki–Miyaura cross-coupling.
  • Copper catalysts for N-arylation steps.

Challenges and Optimization Notes

  • Electron-rich substituents such as cyclopropyl groups can reduce the reactivity of pyridine derivatives toward nucleophilic aromatic substitution, requiring longer reaction times or higher temperatures.
  • Side reactions such as reduction of iodinated intermediates have been observed under prolonged heating, necessitating optimization of reaction duration and temperature.
  • Hydroxylation of certain intermediates may require specific conditions to prevent decomposition or side reactions; direct hydrolysis with sodium hydroxide in THF was reported unsuccessful in some cases.

Data Summary Table of Preparation Steps

Step No. Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Reference
1 5-Bromo-2-chloronicotinonitrile (starting material) Commercially available or synthesized - -
2 5-Bromo-6-cyclopropyl-2-chloronicotinonitrile Suzuki–Miyaura coupling Cyclopropyl boronic acid, Pd catalyst, Cs2CO3, DMF/MeCN, 150–180 °C, microwave heating ~48
3 5-Bromo-6-cyclopropyl-2-hydroxy-nicotinonitrile Nucleophilic substitution Hydroxide ion substitution, controlled temp Variable
4 Final compound: this compound Retention/introduction of trifluoromethyl From starting material or trifluoromethylation reagents -

Research Findings and Literature Insights

  • The copper-catalyzed N-arylation methodology developed by Taillefer and Cristau has been successfully applied to related pyridine derivatives, providing regioselective and efficient arylation.
  • Suzuki–Miyaura coupling with cyclopropyl boronic acid is a reliable method for introducing cyclopropyl substituents at the 6-position of pyridine rings, with yields around 48% reported for similar compounds.
  • The presence of electron-withdrawing groups such as trifluoromethyl and nitrile enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution for hydroxylation at the 2-position.
  • Attempts to directly hydrolyze certain intermediates to hydroxylated products may fail under standard conditions, indicating the need for tailored reaction parameters.
  • The compound's physical properties, such as melting point (219–220 °C) and purity (~95%), have been documented by commercial suppliers, confirming the identity and quality of the synthesized material.

Q & A

Q. What are the common synthetic strategies for 5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile?

Methodological Answer: The synthesis typically involves sequential functionalization of the nicotinonitrile core. Key steps include:

  • Bromination : Electrophilic aromatic substitution or directed ortho-metalation (DoM) to introduce bromine at the 5-position .
  • Cyclopropane Introduction : Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acids or via cyclopropanation of pre-functionalized intermediates .
  • Trifluoromethylation : Radical trifluoromethylation using reagents like Umemoto’s reagent or copper-mediated methods .
  • Hydroxylation : Acidic or oxidative hydrolysis of a protected precursor (e.g., methoxy to hydroxy group) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and cyclopropane integrity. 19F^{19}\text{F} NMR is essential for trifluoromethyl group analysis .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates spatial arrangement of substituents (e.g., cyclopropyl orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns, particularly for bromine (characteristic 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet) .

Advanced Research Questions

Q. How can molecular docking simulations guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Target Identification : Use homology modeling or crystallographic data (e.g., from kinase or protease targets) to predict binding pockets .
  • Docking Workflow : Employ software like AutoDock Vina to assess binding affinity. Key parameters include:
    • Trifluoromethyl Interactions : Evaluate hydrophobic contacts and fluorine-mediated hydrogen bonding .
    • Cyclopropane Conformation : Analyze steric effects on target engagement .
  • Validation : Compare docking scores with in vitro activity (e.g., IC50_{50}) to refine computational models .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for derivatives with varying substituents?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with incremental changes (e.g., replacing cyclopropyl with other alicyclic groups) to isolate electronic/steric effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • Computational SAR : Apply QSAR models to predict activity cliffs and identify outliers for experimental validation .

Q. What strategies control regiochemistry during bromination and trifluoromethylation steps?

Methodological Answer:

  • Directing Groups : Use temporary protecting groups (e.g., pyridyl nitrogen) to steer bromination to the 5-position .
  • Metal-Mediated Trifluoromethylation : Copper(I) catalysts (e.g., CuSCN) promote selective trifluoromethylation at electron-deficient positions (e.g., 4-position on the pyridine ring) .
  • Radical Stabilization : tert-Butyl hydroperoxide (TBHP) as an initiator enhances regioselectivity in radical trifluoromethylation .

Q. How can conflicting reactivity data in nucleophilic aromatic substitution (SNAr) reactions be addressed?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to modulate reaction rates and selectivity .
  • Leaving Group Optimization : Replace bromine with more reactive groups (e.g., nitro) if SNAr is sluggish .
  • Kinetic vs. Thermodynamic Control : Adjust temperature and reaction time to favor desired intermediates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Assay Standardization : Re-test compounds under uniform conditions (e.g., cell line, incubation time) to eliminate protocol variability .
  • Metabolic Stability Profiling : Assess differences in microsomal degradation (e.g., CYP450 interactions) that may affect apparent potency .
  • Epistatic Analysis : Use CRISPR screening to identify genetic modifiers that influence compound efficacy in different models .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

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